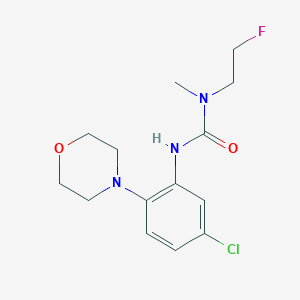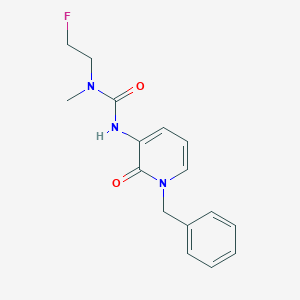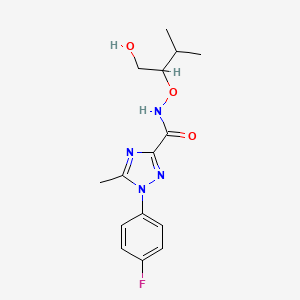![molecular formula C20H28N2O4S B6975737 1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea](/img/structure/B6975737.png)
1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[34]octan-3-ylurea is a synthetic organic compound characterized by its unique structural features, including an oxan-4-ylsulfonyl group and a spiro[34]octan-3-ylurea moiety
Vorbereitungsmethoden
The synthesis of 1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxan-4-ylsulfonyl phenyl precursor, followed by the introduction of the spiro[3.4]octan-3-ylurea moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and isocyanates. Reaction conditions may vary, but they generally involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Analyse Chemischer Reaktionen
1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of strong nucleophiles like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea involves its interaction with specific molecular targets. The oxan-4-ylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The spiro[3.4]octan-3-ylurea moiety may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea can be compared with other sulfonyl-containing compounds and spirocyclic ureas. Similar compounds include:
1-[3-(Methylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea: Differing by the presence of a methyl group instead of an oxan-4-yl group.
1-[3-(Oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylthiourea: Featuring a thiourea moiety instead of a urea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-[3-(oxan-4-ylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c23-19(22-18-6-11-20(18)9-1-2-10-20)21-15-4-3-5-17(14-15)27(24,25)16-7-12-26-13-8-16/h3-5,14,16,18H,1-2,6-13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNSRRGFZJWDEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC2NC(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-methyl-2-[methyl-[2-(4-nitropyrazol-1-yl)acetyl]amino]pentanoate](/img/structure/B6975661.png)
![[(3S,4R)-3,4-difluoropyrrolidin-1-yl]-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6975667.png)
![1-benzyl-N-(2-imidazol-1-ylethyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine](/img/structure/B6975669.png)
![N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-pyrazin-2-ylpropan-2-amine](/img/structure/B6975672.png)
![N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B6975673.png)
![tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B6975674.png)
![N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide](/img/structure/B6975681.png)
![N-methyl-4-[1-[(2-methylpyridin-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B6975684.png)
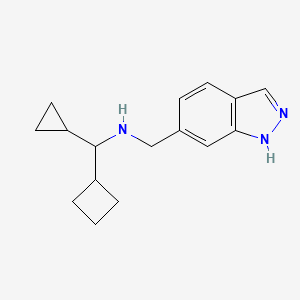
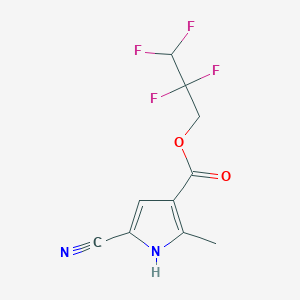
![N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine](/img/structure/B6975715.png)
